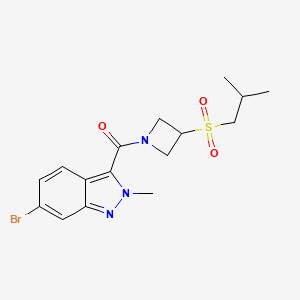

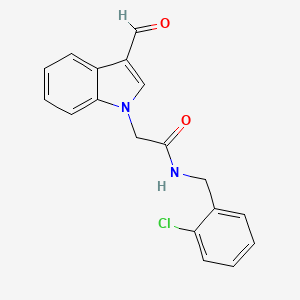

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone” is a complex organic molecule. It contains an indazole group, which is a type of heterocyclic compound. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a topic of interest in recent years. Strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Scientific Research Applications

Synthetic Methodologies and Catalytic Applications

One aspect of research involving similar compounds focuses on developing efficient synthetic routes and exploring their use in catalytic applications. For example, the evaluation of enantiopure azetidine derivatives in catalytic asymmetric addition of organozinc reagents to aldehydes shows the potential of using azetidine-containing compounds for enantioselective synthesis (Wang et al., 2008). This work illustrates the utility of azetidine and indazole structures in synthesizing enantiomerically pure products, highlighting the relevance of such compounds in asymmetric catalysis.

Chemical Transformations and Biological Activities

Research on substituted azetidinonyl and thiazolidinonyl quinazolon derivatives, such as the study by Bhati (2013), indicates that these compounds exhibit significant anti-inflammatory activities, with certain derivatives surpassing the efficacy of standard drugs like phenylbutazone (Bhati, 2013). Although this study does not directly reference the exact compound , it underscores the interest in azetidine-containing molecules for their potential biological effects.

Antimicrobial and Antimalarial Agents

The synthesis and evaluation of novel compounds for antimicrobial and antimalarial activities are crucial areas of research. For instance, the design and synthesis of new quinoline-based triazoles, as investigated by Parthasaradhi et al. (2015), demonstrate the antimicrobial and antimalarial potential of bromo-chloro-quinoline derivatives (Parthasaradhi et al., 2015). While not directly about the specific compound mentioned, this research highlights the broader interest in exploring the therapeutic capabilities of structurally related molecules.

Mechanism of Action

properties

IUPAC Name |

(6-bromo-2-methylindazol-3-yl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O3S/c1-10(2)9-24(22,23)12-7-20(8-12)16(21)15-13-5-4-11(17)6-14(13)18-19(15)3/h4-6,10,12H,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZANQBHOFENKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=C3C=CC(=CC3=NN2C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-bromo-2-methyl-2H-indazol-3-yl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}butanamide](/img/structure/B2806891.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-4-ylmethyl)propane-1-sulfonamide](/img/structure/B2806898.png)

![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)

![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)

![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)

![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)

![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)